Enkephalin-leu, arg(6)-phenh2(7)-
Description
Overview of Endogenous Enkephalins and Their Foundational Role in Neurobiology
The field of neurobiology was revolutionized in 1975 with the discovery of enkephalins, a class of endogenous pentapeptides that function as the body's natural ligands for opioid receptors. wikipedia.orgmdpi.com This discovery was the culmination of research aimed at understanding the mechanism of action of opiate drugs like morphine, which led to the hypothesis that the body must produce its own opiate-like substances. britannica.comexlibrisgroup.compnas.org Enkephalins are primarily found in two forms: Met-enkephalin and Leu-enkephalin, which are derived from the precursor protein proenkephalin. wikipedia.orgyoutube.com Their names denote the C-terminal amino acid, either methionine or leucine, attached to a common four-amino-acid sequence, Tyr-Gly-Gly-Phe. nih.gov
These peptides are integral to regulating nociception (the sensation of pain) and are considered crucial neurotransmitters and signaling molecules in the brain. wikipedia.orgyoutube.com Distributed widely throughout the central nervous system and the adrenal medulla, enkephalins exert their effects by binding predominantly to the mu (μ) and delta (δ) opioid receptors. wikipedia.orgnih.govnumberanalytics.com Their binding to these G-protein-coupled receptors initiates a signaling cascade that modulates pain transmission, influences the stress response, and plays a role in various physiological processes including mood regulation and gastrointestinal function. wikipedia.orgyoutube.comnih.gov The identification of enkephalins unveiled the body's intrinsic pain-relief system and provided a foundational framework for modern pain management research. britannica.comnumberanalytics.com
Table 1: Properties of Endogenous Enkephalins
| Property | Met-Enkephalin | Leu-Enkephalin |
|---|---|---|
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met | Tyr-Gly-Gly-Phe-Leu |
| Precursor Gene | Proenkephalin (PENK) | Proenkephalin (PENK) and Prodynorphin (PDYN) |
| Primary Receptor Affinity | μ- and δ-opioid receptors | δ- and μ-opioid receptors |
| Primary Function | Pain modulation (analgesia), stress response | Pain modulation (analgesia), mood regulation |
Rationale and Evolution of Synthetic Opioid Peptide Analog Development for Research
While the discovery of endogenous enkephalins was a landmark achievement, their direct therapeutic application is severely limited. mdpi.com Natural opioid peptides suffer from poor metabolic stability, being rapidly degraded by enzymes, and exhibit low bioavailability and an inability to effectively cross the blood-brain barrier. mdpi.combohrium.com These limitations spurred the development of synthetic opioid peptide analogs, a field of research that aims to create modified peptides, or peptidomimetics, with improved pharmacological profiles. mdpi.combohrium.com The primary goals are to design molecules that possess enhanced potency, prolonged duration of action, and the ability to be administered systemically or orally, unlike their natural counterparts. nih.govias.ac.in
The evolution of these synthetic analogs began shortly after the enkephalins were identified. nih.govnih.gov Researchers have employed various strategies to overcome the inherent weaknesses of the natural peptides. Key modifications include:
Amino Acid Substitution: Replacing the glycine (B1666218) at position 2 with a D-amino acid (e.g., D-Ala) to confer resistance to enzymatic degradation by aminopeptidases. ias.ac.in
C-Terminal Modification: Altering the C-terminal carboxyl group to an amide or other functional groups to prevent degradation by carboxypeptidases and enhance receptor affinity. nih.govnih.gov
Cyclization: Creating cyclic analogs to restrict the peptide's conformation. This can lead to increased receptor selectivity and stability. acs.orgpnas.org
These synthetic analogs are invaluable tools in research. mdpi.com They allow scientists to conduct detailed structure-activity relationship (SAR) studies, which reveal how specific structural features of a peptide influence its binding affinity and activity at different opioid receptor subtypes (μ, δ, and κ). nih.govacs.org This research is critical for developing novel analgesics that could offer effective pain relief with a reduced risk of the side effects associated with traditional opioids, such as respiratory depression and dependence. researchgate.netacs.org
Table 2: Common Strategies in Synthetic Enkephalin Analog Development
| Modification Strategy | Example | Rationale |
|---|---|---|
| D-Amino Acid Substitution | Replacing Gly² with D-Ala² | Increase resistance to enzymatic degradation. ias.ac.in |
| C-Terminal Amidation | Converting C-terminal -COOH to -CONH₂ | Enhance stability and receptor binding. nih.gov |
| Backbone Cyclization | Linking the C-terminus to the peptide backbone | Restrict conformation to increase potency and selectivity. pnas.org |
| Side-Chain Modification | Introducing unnatural amino acids | Probe receptor binding pockets and improve pharmacological properties. acs.org |
Specific Contextualization of Enkephalin-leu, arg(6)-phenh2(7)- as a Prototype Research Compound in Opioid Peptidomimetics
Enkephalin-leu, arg(6)-phenh2(7)- stands as a specific example of a synthetic opioid peptide developed for research purposes, embodying the principles of peptidomimetic design. This compound is an analog of the endogenous Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) that has been intentionally modified at its C-terminus. The nomenclature indicates two key extensions beyond the original five-amino-acid sequence: the addition of an arginine (Arg) residue at position 6 and a phenylethylamide group at position 7.
These modifications are not arbitrary; they are strategic alterations designed to probe and enhance the molecule's interaction with opioid receptors.
Addition of Arginine (Arg): Introducing a basic amino acid like arginine at the C-terminus can significantly influence receptor affinity and selectivity. Research on related C-terminally extended peptides, such as Met-enkephalin-Arg⁶-Phe⁷ (MERF), has shown that such extensions can confer high affinity for specific opioid receptors, particularly the μ-receptor. nih.gov
Addition of Phenylethylamide (phenh2): The C-terminal carboxyl group is replaced with a bulky, hydrophobic phenylethylamide moiety. This modification serves a dual purpose: it protects the peptide from degradation by carboxypeptidases and the aromatic ring can introduce additional binding interactions within the receptor pocket, potentially increasing potency and altering receptor selectivity. nih.govnih.gov
Therefore, Enkephalin-leu, arg(6)-phenh2(7)- is a prototypical research compound. It is not intended for therapeutic use but rather as a tool to investigate the structure-activity relationships of the opioid system. By synthesizing and studying such analogs, researchers can map the structural requirements for high-affinity binding and functional activity at opioid receptors. The data gathered from studying compounds like this contributes to the rational design of new, more stable, and selective opioid peptides for future pharmacological applications.
Table 3: Structural Breakdown of Enkephalin-leu, arg(6)-phenh2(7)-
| Position | Residue/Group | Type | Presumed Function in Analog |
|---|---|---|---|
| 1 | Tyrosine (Tyr) | Aromatic Amino Acid | Essential for opioid receptor binding (pharmacophore). |
| 2 | Glycine (Gly) | Spacer Amino Acid | Provides conformational flexibility. |
| 3 | Glycine (Gly) | Spacer Amino Acid | Provides conformational flexibility. |
| 4 | Phenylalanine (Phe) | Aromatic Amino Acid | Important for receptor affinity and selectivity. mdpi.com |
| 5 | Leucine (Leu) | Aliphatic Amino Acid | Parent peptide C-terminal residue. |
| 6 | Arginine (Arg) | Basic Amino Acid | C-terminal extension to enhance receptor affinity/selectivity. nih.gov |
| 7 | Phenylethylamide | Amide Group | C-terminal cap to increase stability and add hydrophobic interactions. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H59N11O8/c1-26(2)20-34(41(61)52-32(14-9-19-48-43(46)47)40(60)53-33(38(45)58)22-27-10-5-3-6-11-27)54-42(62)35(23-28-12-7-4-8-13-28)51-37(57)25-49-36(56)24-50-39(59)31(44)21-29-15-17-30(55)18-16-29/h3-8,10-13,15-18,26,31-35,55H,9,14,19-25,44H2,1-2H3,(H2,45,58)(H,49,56)(H,50,59)(H,51,57)(H,52,61)(H,53,60)(H,54,62)(H4,46,47,48)/t31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVDAPIKHGDEEX-ZZTWKDBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59N11O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230508 | |
| Record name | Enkephalin-leu, arg(6)-phenh2(7)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80690-78-4 | |
| Record name | Enkephalin-leu, arg(6)-phenh2(7)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080690784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-leu, arg(6)-phenh2(7)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Design and Synthetic Methodologies for Enkephalin Leu, Arg 6 Phenh2 7 and Its Analogs
Rational Design Principles for Peptide Analogs with Modified Pharmacological Profiles
The rational design of enkephalin analogs aims to enhance their therapeutic potential by modifying their structure to improve properties like receptor affinity, selectivity, and metabolic stability. A key strategy involves the combination of enkephalin-like structures with other pharmacophores to create multifunctional ligands. For instance, attaching a moiety from the fentanyl molecule to the C-terminus of an enkephalin-like tetrapeptide can yield analogs with mixed µ and δ opioid agonist activities. This approach is intended to enhance analgesic effects while potentially reducing undesirable side effects.
Another design principle focuses on increasing the lipophilicity of the peptide to improve its ability to cross the blood-brain barrier. This can be achieved by incorporating lipophilic moieties, such as the N-phenyl-N-(piperidin-4-yl)propionamide (Ppp) group, at the C-terminus. Modifications can also include the substitution of natural amino acids with unnatural ones, like replacing Tyrosine with dimethylTyrosine (Dmt), to alter the peptide's conformation and interaction with opioid receptors. The goal of these modifications is to develop analogs with a well-balanced affinity for multiple opioid receptors (MOR, DOR, and KOR) or to introduce a new biological profile, such as combined MOR/DOR agonism and KOR antagonism.
Furthermore, constraining the peptide's structure through cyclization or the introduction of sterically hindered amino acids can stabilize a specific conformation that is favorable for receptor binding. For example, replacing D-Ala² with a more constrained residue like D-Tic has been shown to produce potent opioid ligands. The systematic exploration of such modifications allows for the fine-tuning of the pharmacological profile of enkephalin analogs.
Solid-Phase Peptide Synthesis (SPPS) Techniques for Complex Peptide Assembly
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of complex peptides like enkephalin analogs. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The use of protecting groups, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) for the N-terminus, is crucial to prevent unwanted side reactions during the coupling steps.
The success of SPPS is influenced by several factors, including the choice of the solid support. For instance, flexible and polar supports can be more efficient for the synthesis of hydrophobic peptides. The synthesis of unprotected Leu-enkephalin has been demonstrated using SPPS, highlighting the versatility of this technique.
SPPS allows for the routine synthesis of a wide variety of peptide sequences, including those containing complex or cyclic structures, and can be automated and scaled up for industrial production. Despite its advantages, challenges such as the compatibility between the polymer support and the growing peptide chain, and the formation of rigid secondary structures, need to be addressed. Researchers have optimized protocols to improve the efficiency of SPPS, for example, by comparing different coupling methods and solvent systems.
Solution-Phase Peptide Synthesis Approaches for Specific Fragment Couplings
While solid-phase synthesis is widely used, solution-phase peptide synthesis (SPS) remains a valuable technique, particularly for the synthesis of certain complex peptides and for specific fragment couplings. In SPS, the peptide is synthesized in a homogeneous solution, which can be advantageous for certain chemical structures that are difficult to assemble on a solid support.
One notable example where solution-phase synthesis is preferred is for the synthesis of biphalin, a dimeric analog of enkephalin. The structure of biphalin, which involves a hydrazide bridge linking two tetrapeptide fragments, makes its synthesis on a solid support challenging. Solution-phase synthesis allows for a convergent approach where protected peptide fragments are first synthesized and then coupled in solution.
This method often employs protecting groups for the N-terminal α-amines (e.g., t-Boc) and the carboxyl groups (e.g., benzyl (B1604629) esters). A specific strategy might involve a 2 + 2 + 1 fragment condensation approach, as has been used in the synthesis of Met-enkephalin. Although sometimes considered more traditional, solution-phase synthesis offers flexibility and can be the method of choice for producing specific peptide analogs that are not amenable to SPPS.
Advanced Purification and Chromatographic Methods for Peptide Isolation (e.g., HPLC, SFC)
Following synthesis, the crude peptide product must be purified to isolate the target compound from byproducts and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the purification of peptides. Reversed-phase HPLC (RP-HPLC) using a C18 column is a standard method for purifying enkephalin analogs to a high degree of purity (>97%). The development of new HPLC methods with electrochemical detection has also enabled the simultaneous measurement of different enkephalins and endomorphins.
Supercritical Fluid Chromatography (SFC) is emerging as a "greener" and more efficient alternative to HPLC for peptide purification. SFC utilizes supercritical carbon dioxide as the main mobile phase, often with a co-solvent like methanol, which reduces the use of harsh organic solvents and generates less harmful waste. This technique has been shown to be effective for the separation of both small and large peptides, including enkephalins. SFC can offer reduced run times and has demonstrated the ability to separate peptides that are difficult to resolve by HPLC.
The choice of column chemistry and mobile phase composition is critical for optimizing separations in both HPLC and SFC. For instance, in SFC, a 2-ethyl pyridine (B92270) column has been found to be optimal for the purification of certain peptides, providing good peak shapes and efficient separations. Both analytical and preparative scale chromatography are essential tools in the development of peptide-based pharmaceuticals.
Spectroscopic and Analytical Characterization Techniques for Structural Confirmation
After purification, the identity and purity of the synthesized peptide must be rigorously confirmed. A combination of spectroscopic and analytical techniques is employed for this purpose. High-Resolution Mass Spectrometry (HRMS) is a fundamental tool used to determine the molecular weight of the peptide with high accuracy, confirming its elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the peptide's structure, including the connectivity of atoms and the stereochemistry of the amino acid residues. NMR is invaluable for validating the final structure of the synthesized enkephalin analogs.
In addition to these primary techniques, other analytical methods are also utilized. Thin-Layer Chromatography (TLC) can be used for a quick assessment of purity. Analytical Ultra-Performance Liquid Chromatography (UPLC) is employed to determine the final purity of the peptide with high precision, often confirming purities greater than 95%. For enkephalin-related peptides found in biological tissues, techniques like radioimmunoassay coupled with HPLC are used for their identification and quantification.
Strategies for Incorporating Unnatural Amino Acids and C-Terminal Amidation
The incorporation of unnatural amino acids (UAAs) is a powerful strategy to enhance the properties of peptides. This can be achieved through chemical synthesis, primarily solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of both natural and unnatural amino acid building blocks. The introduction of UAAs can improve metabolic stability, alter receptor binding affinity and selectivity, and introduce novel functionalities. Examples in enkephalin analogs include the substitution of D-alanine with the constrained amino acid D-Tic to increase potency.
The combination of incorporating UAAs and modifying the C-terminus provides a versatile toolbox for medicinal chemists to fine-tune the properties of peptide drug candidates like enkephalin analogs.
Structure Activity Relationship Sar Investigations of Enkephalin Leu, Arg 6 Phenh2 7
Impact of Amino Acid Substitutions and Modifications on Receptor Binding and Efficacy
The modification of amino acid residues within the enkephalin sequence has profound effects on receptor binding affinity and efficacy, tailoring the peptide's pharmacological profile.
N-Terminal Modifications (e.g., Tyr1, Gly2)
The N-terminal tyrosine (Tyr1) residue is paramount for the opioid activity of enkephalins, with its phenolic hydroxyl group and amino terminus being crucial for receptor interaction. nih.govnih.gov While historically considered indispensable, studies have shown that substituting Tyr1 with (4-Carboxamido)phenylalanine (Cpa) can surprisingly lead to increased potency and selectivity for the delta-opioid receptor (DOR). nih.gov Molecular dynamics simulations suggest that the Cpa-LE analog can adopt a stabilized single-bend packed state, challenging the long-held belief that a phenolic residue at position 1 is an absolute requirement for high-affinity binding. nih.gov
The glycine (B1666218) at position 2 (Gly2) is a key determinant of receptor selectivity. Substitution of Gly2 with a D-amino acid, such as D-Alanine (D-Ala), often enhances mu-opioid receptor (MOR) activity and metabolic stability. nih.govmdpi.com For instance, replacing Gly2 with D-Arginine in a truncated enkephalin analog increased its mu-receptor binding potency significantly while decreasing its delta-receptor affinity. nih.gov
| Modification | Receptor Preference | Key Findings |
| [Cpa(1), Leu(5)]-enkephalin | δ-selective | Challenges the necessity of a phenolic Tyr1 for high affinity. nih.gov |
| [D-Arg2] substitution | μ-selective | Increases μ-receptor binding and selectivity over δ-receptors. nih.gov |
Mid-Sequence Modifications (e.g., Gly3, Phe4)
The glycine at position 3 (Gly3) and phenylalanine at position 4 (Phe4) are critical for establishing the peptide's conformation. The Gly3-Phe4 region is often implicated in forming a β-turn, a key conformational feature for receptor binding. nih.gov The aromatic ring of Phe4 is a primary pharmacophoric element, and modifications to this residue can fine-tune receptor affinity and selectivity. mdpi.com
Substitutions at the meta-position of Phe4 have been shown to be well-tolerated and can improve affinity, potency, and DOR selectivity. mdpi.com For example, meta-chlorination, -bromination, or -iodination of Phe4 in Leu-enkephalin analogs resulted in high-affinity ligands with enhanced functional selectivity. mdpi.com Conversely, para-substitutions, particularly halogenation, on Phe4 have been reported to enhance DOR affinity while reducing MOR affinity. mdpi.com
| Modification | Receptor Effect | Key Findings |
| Meta-halogenation of Phe4 | Increased δOR affinity and selectivity | Demonstrates the tunability of receptor preference through Phe4 modification. mdpi.com |
| Para-halogenation of Phe4 | Enhanced δOR affinity, reduced μOR affinity | Highlights the importance of substituent position on Phe4 for receptor selectivity. mdpi.com |
C-Terminal Modifications (e.g., Leu5, Arg6, Phe7-NH2)
The addition of residues beyond position 5, as in Enkephalin-leu, arg(6)-phenh2(7)-, and C-terminal amidation can dramatically alter the pharmacological properties. The presence of a lipophilic moiety, such as an N-phenyl-N-(piperidin-4-yl)propionamide (Ppp) group at the C-terminus, has been shown to enhance the lipophilicity and plasma stability of enkephalin analogs. nih.gov This type of modification, along with halogenation of the Phe4 residue, can lead to a significant increase in binding affinity at kappa-opioid receptors (KOR) and can even confer KOR antagonist activity. nih.govmdpi.com
| Modification | Receptor Effect | Key Findings |
| C-terminal Ppp moiety & Phe4 halogenation | Increased KOR affinity/antagonism | Demonstrates that C-terminal modifications can introduce novel pharmacological profiles. nih.govmdpi.com |
| C-terminal carboxyl group conversion | Important for δOR interaction | Highlights the non-electrostatic role of the C-terminal carboxyl group. nih.gov |
Conformational Analysis and Identification of Bioactive Conformations
Understanding the three-dimensional structure of enkephalin analogs is crucial for elucidating their mechanism of action. Conformational analysis, through methods like NMR spectroscopy and computational modeling, aims to identify the specific spatial arrangement of the peptide—the bioactive conformation—that is recognized by the opioid receptors. researchgate.netacs.orgnih.gov
Enkephalins are flexible molecules in solution, existing as an ensemble of different conformations. acs.org However, it is believed that they adopt a more rigid structure upon binding to the receptor. A common conformational feature proposed for receptor-bound enkephalins is a β-turn, often centered around the Gly3-Phe4 region. nih.gov For instance, a model for the mu-receptor-bound conformation of cyclic enkephalin analogs suggests a β-I bend in this region. nih.gov In contrast, the delta-receptor-bound conformation is thought to be more extended. nih.gov
Cyclic enkephalin analogs, where the peptide backbone is constrained, have been instrumental in these studies. By reducing conformational flexibility, these analogs provide a clearer picture of the required geometry for receptor interaction. researchgate.netnih.gov For example, the introduction of a D-Proline at position 3 in cyclic analogs can lead to a stable type II' β-turn. researchgate.net The synthesis of semi-rigid analogs, such as those with an azo-bridge between Tyr1 and Phe4, has provided evidence that the bioactive conformation requires the two aromatic rings to be in close proximity. nih.gov
Influence of Stereochemistry (D- vs L-amino acids) on Stability and Activity
The stereochemistry of the amino acid residues, whether they are in the naturally occurring L-configuration or the synthetic D-configuration, has a profound impact on the stability and biological activity of enkephalin analogs. The introduction of D-amino acids is a common strategy to increase the peptide's resistance to degradation by proteases, thereby enhancing its in vivo half-life and bioavailability. nih.govlifetein.com
Replacing L-amino acids with their D-counterparts can significantly alter the peptide's conformation and, consequently, its receptor binding profile. lifetein.com A notable example is the substitution of Gly2 with a D-amino acid, which often leads to increased stability and a shift in receptor selectivity towards the mu-opioid receptor. nih.govmdpi.com For instance, [D-Ala2, D-Leu5]-enkephalin (DADLE) is a well-known metabolically stable analog with high affinity for the delta-opioid receptor. mdpi.com
However, simply swapping L- for D-amino acids does not always preserve or enhance activity, as it can disrupt the required side-chain topology for receptor interaction. nih.gov Therefore, the strategic placement of D-amino acids is crucial. Retro-inverso peptides, where all L-amino acids are replaced by D-amino acids and the peptide backbone is reversed, is another approach to create stable analogs that can mimic the side-chain orientation of the parent L-peptide. lifetein.com
Peptide Backbone and Side-Chain Engineering for Enhanced Properties
Beyond simple amino acid substitutions, more sophisticated engineering of the peptide backbone and side chains has been employed to develop enkephalin analogs with improved pharmacological properties. These strategies aim to create peptidomimetics that retain the key pharmacophoric features of the parent peptide while offering enhanced stability, selectivity, and potency. frontiersin.orgmdpi.com
Backbone cyclization, where the peptide is cyclized through the α-nitrogens of the backbone rather than the side chains, is one such approach. frontiersin.org This method preserves the pharmacophoric side chains and termini while constraining the peptide's conformation, which can lead to increased stability and potency. frontiersin.org Another strategy involves replacing amide bonds with more stable isosteres, such as a thiomethylene ether unit. Studies have shown that replacing the Phe4-Leu5 amide bond with a thiomethylene ether can result in an analog with binding affinity close to the parent Leu-enkephalin. nih.gov
Side-chain to side-chain cyclization is another powerful technique. nih.govresearchgate.net For example, cyclization of linear peptides containing basic amino acid residues in positions 2 and 5 through a carbonyl bridge has yielded some of the most potent mu-agonists reported. nih.govresearchgate.net These modifications underscore the principle that by systematically altering the peptide's structure, it is possible to fine-tune its interaction with opioid receptors and achieve a desired pharmacological profile.
Enzymatic Stability and Metabolic Pathways of Enkephalin Leu, Arg 6 Phenh2 7
Identification of Major Peptidases Involved in Degradation in Biological Matrices
The metabolic fate of enkephalins and their analogs is largely determined by their susceptibility to a range of peptidases present in biological matrices such as the brain, cerebrospinal fluid (CSF), and plasma. mdpi.comnih.gov The primary enzymes implicated in the degradation of enkephalins include Aminopeptidase (B13392206) N (APN), Neutral Endopeptidase (NEP), Angiotensin-Converting Enzyme (ACE), and Dipeptidyl Peptidase III (DPP-III). mdpi.comnih.gov
Aminopeptidase N (APN) Activity
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloproteinase that plays a significant role in the degradation of enkephalins. nih.govrsc.org APN is found on the surface of various cells, including brain microglial cells, and cleaves the N-terminal tyrosine from enkephalin molecules. rsc.orgnih.gov This action is a primary mechanism for inactivating enkephalins. nih.gov Studies have shown that microglia, in particular, have a high capacity for enkephalin degradation due to their APN activity. nih.gov The inhibition of APN has been a key strategy in developing more stable enkephalin analogs. nih.gov For instance, N-terminal acetylation of enkephalins has been shown to significantly enhance their stability against APN-catalyzed hydrolysis. nih.gov
Neutral Endopeptidase (NEP) Activity
Neutral Endopeptidase (NEP), also referred to as neprilysin or "enkephalinase," is another critical enzyme in enkephalin metabolism. nih.govnih.gov NEP is a metalloendopeptidase that cleaves the Gly-Phe bond in enkephalins. nih.gov Its activity is a major pathway for the inactivation of these opioid peptides in the brain. nih.gov An interesting finding is the increased NEP activity observed in the synovial fluid of patients with rheumatoid arthritis, which is thought to be a compensatory mechanism to the elevated levels of Met-enkephalin in this condition. nih.gov The development of specific NEP inhibitors, such as thiorphan, has been instrumental in studying the physiological roles of enkephalins and in efforts to enhance their analgesic effects by preventing their breakdown. nih.gov
Angiotensin-Converting Enzyme (ACE) Activity
Angiotensin-Converting Enzyme (ACE) is a dipeptidyl carboxypeptidase that is well-known for its role in the renin-angiotensin system and blood pressure regulation. youtube.com However, ACE also contributes to the degradation of enkephalins, particularly C-terminally extended analogs. nih.govnih.gov For instance, the heptapeptide (B1575542) Met-enkephalin-Arg⁶-Phe⁷ is rapidly degraded by ACE. nih.gov In human cerebrospinal fluid, the degradation of (Leu)-enkephalin-Arg6 is about ten times faster than that of (Leu)-enkephalin, with this activity being attributed to an ACE-like enzyme. nih.gov While ACE has a relatively low affinity for pentapeptide enkephalins like Leu-enkephalin at low concentrations, it becomes a more significant factor in their metabolism at higher substrate levels. nih.gov
Dipeptidyl Peptidase III (DPP-III) Activity
Dipeptidyl Peptidase III (DPP-III) is a zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of its substrates and shows a notable affinity for opioid peptides like enkephalins. tugraz.atresearchgate.net It has been implicated in the final stages of intracellular protein degradation. researchgate.net DPP-III is known to hydrolyze Leu- and Met-enkephalin at the Gly-Gly bond in vitro. mdpi.com While its precise physiological role in pain modulation is still under investigation, its colocalization with endogenous opioid peptides in the spinal cord suggests its involvement in the endogenous pain-modulatory system. mdpi.comresearchgate.net
Analysis of Metabolites and Degradation Products in In Vitro and Ex Vivo Systems
The study of enkephalin metabolism in controlled laboratory settings has provided valuable insights into their degradation pathways. In vitro and ex vivo systems, utilizing preparations such as rat striatal synaptosomal membranes, have been crucial for identifying the breakdown products of enkephalin analogs. nih.govnih.gov
When Leu-enkephalin is incubated with rat striatal synaptosomal plasma membranes, the primary degradation products are Tyr and the tetrapeptide Gly-Gly-Phe-Leu, resulting from aminopeptidase activity. nih.gov Further cleavage at the Gly-Phe bond can produce Tyr-Gly-Gly and Phe-Leu, a process that can be inhibited by NEP inhibitors like Thiorphan. nih.gov
For C-terminally extended enkephalins like Met-enkephalin-Arg⁶-Phe⁷, the metabolic pathway differs. Incubation with synaptosomal membranes primarily yields Arg-Phe and Met-enkephalin, indicating cleavage by ACE. nih.gov This degradation is effectively blocked by ACE inhibitors. nih.govnih.gov
A study on the degradation of [³H-Tyr]-Met-enkephalin-Arg⁶-Phe⁷ by striatal slices identified four classes of peptidases at play: "enkephalinase" (NEP), ACE, aminopeptidases, and an endopeptidase that releases the tetrapeptide Tyr-Gly-Gly-Phe. nih.gov The activities of the first three enzymes were inhibited by thiorphan, captopril, and bestatin, respectively. nih.gov
These studies highlight that the metabolic fate of an enkephalin analog is highly dependent on its specific structure, with different enzymes preferentially cleaving at different sites.
Rational Strategies for Enhancing Metabolic Stability
The rapid degradation of natural enkephalins has necessitated the development of strategies to improve their metabolic stability, thereby prolonging their therapeutic effects. nih.govresearchgate.netpsu.edu Key approaches include the incorporation of D-amino acids, amidation of the C-terminus, and cyclization of the peptide structure. mdpi.com
| Strategy | Description | Example | Effect on Stability |
| D-Amino Acid Substitution | Replacing a naturally occurring L-amino acid with its D-isomer. | Substitution of Gly² with D-Ala² in enkephalin analogs. doi.org | Protects the peptide from degradation by aminopeptidases, increasing both in vitro and in vivo stability. doi.org |
| C-Terminal Amidation | Modifying the C-terminal carboxyl group to an amide. | D-Ala², pentafluorophenylalanine-4-enkephalinamide. nih.gov | Confers complete stability against degradation by brain enzymes in tested conditions. nih.gov |
| Cyclization | Forming a cyclic peptide structure. | Prevents degradation by exopeptidases and can increase structural rigidity, making the peptide less susceptible to proteolytic enzymes. mdpi.com | |
| Halogenation | Introducing a halogen atom (e.g., F, Cl, Br) to an amino acid residue. | Halogenation of the Phe⁴ residue in enkephalin analogs. nih.govmdpi.com | Can increase lipophilicity and plasma stability. nih.gov For example, a 3-fluoro substitution at Phe⁴ in Leu-enkephalin significantly increased its plasma half-life. mdpi.com |
| N-Terminal Acetylation | Adding an acetyl group to the N-terminus. | Acetylated Met-enkephalin (Ac-Met-enk) and Leu-enkephalin (Ac-Leu-enk). nih.gov | Significantly enhances proteolytic stability against aminopeptidase M. nih.gov |
The substitution of Gly² with a D-amino acid, such as D-Ala, is a well-established method to protect against aminopeptidases. doi.org This modification often maintains or even enhances the biological activity of the peptide. doi.org Similarly, amidation of the C-terminus has been shown to dramatically increase stability. For instance, an enkephalin analog with a C-terminal amide was found to be completely stable to degradation by mouse brain ultrafiltrate over the tested period. nih.gov
Cyclization is another powerful strategy that shields the peptide from exopeptidases by eliminating the free C- and N-termini. mdpi.com Furthermore, constraining the peptide's conformation can make it a poorer substrate for various peptidases. mdpi.com More recent strategies also include halogenation of aromatic residues, which can enhance both stability and receptor binding characteristics. nih.govmdpi.com The combination of these strategies has led to the development of highly potent and stable enkephalin analogs with improved therapeutic potential. nih.gov
Preclinical Pharmacological Evaluation and Biological Activity in Experimental Models
In Vitro Functional Assays
The initial characterization of a novel compound's pharmacological profile often begins with in vitro assays to determine its interaction with biological targets and its functional effects in controlled laboratory settings.
Isolated Tissue Organ Bath Studies (e.g., Guinea Pig Ileum, Mouse Vas Deferens)
Isolated tissue preparations, such as the guinea pig ileum and mouse vas deferens, are classical pharmacological tools used to assess the activity of opioid agonists. These tissues are rich in opioid receptors and respond to agonists with a measurable physiological change, typically an inhibition of electrically induced contractions.
Studies on the mouse vas deferens have shown that leu-enkephalin is a potent inhibitor of electrically stimulated contractions, with a reported IC50 value of 11.4 nM. tocris.com This preparation is a standard model for assessing the activity of opioid peptides. While direct data for Enkephalin-leu, arg(6)-phenh2(7)- in this specific assay is not detailed in the provided results, the activity of the parent compound, leu-enkephalin, provides a benchmark for its expected opioid agonist properties. The guinea pig ileum is another common preparation, and research has identified specific binding of leu-enkephalin to epithelial cells in the guinea pig intestine. nih.gov
Cell-Based Assays for Receptor Activation and Downstream Functional Responses
Modern drug discovery extensively uses cell-based assays to dissect the molecular mechanisms of drug action. These assays can measure receptor binding, G-protein activation, and downstream signaling pathways like cyclic AMP (cAMP) modulation.
For leu-enkephalin and its analogs, cell-based assays have been crucial in defining their receptor selectivity and functional efficacy. For instance, studies have utilized competition radioligand binding assays, cAMP GloSensor assays for G protein potency and efficacy, and PathHunter assays for β-arrestin 2 recruitment at both δ-opioid receptors (δOR) and µ-opioid receptors (µOR). mdpi.com Research on the related compound Met-enkephalin-Arg6-Phe7 (MERF) has demonstrated its high affinity for µ-receptors in human cerebral cortex membranes. nih.gov This was determined through radioreceptor binding assays where MERF effectively inhibited the binding of the µ-selective radioligand [3H]DAMGO. nih.gov In contrast, it showed little influence on the binding of ligands for δ- and κ-receptors. nih.gov
In Vivo Pharmacological Studies in Animal Models
Following in vitro characterization, in vivo studies in animal models are essential to understand a compound's pharmacological effects in a whole organism, including its therapeutic potential and physiological consequences.
Investigation of Nociceptive Modulation in Rodent Models
Enkephalins are well-known for their role in pain modulation. nih.gov Rodent models of nociception, such as the tail-flick test, are standard for evaluating the analgesic properties of opioid compounds. Intracerebral administration of methionine- and leucine-enkephalin into the periaqueductal gray of the midbrain in rats has been shown to produce short-acting analgesia. researchgate.net The analgesic effects of these enkephalins were inhibited by the opioid antagonist naloxone (B1662785), indicating an opioid receptor-mediated mechanism. researchgate.net Enkephalins modulate pain by inhibiting the transmission of nociceptive signals in the dorsal horn of the spinal cord. nih.gov
Exploration of Neuroendocrine Responses
Endogenous opioids, including enkephalins, are involved in regulating various neuroendocrine functions. nih.gov Research has implicated enkephalins in the behavioral and neuroendocrine aspects of the stress response. nih.gov For example, studies in rats have explored the impact of stress on enkephalin systems in brain regions like the amygdala, hippocampus, and prefrontal cortex. nih.gov While specific data on the direct neuroendocrine effects of Enkephalin-leu, arg(6)-phenh2(7)- are not explicitly detailed, the known involvement of the broader enkephalin family in stress and neuroendocrine function suggests this would be a relevant area of investigation. nih.gov
Assessment of Central Nervous System Distribution and Blood-Brain Barrier Permeability
The ability of a compound to cross the blood-brain barrier (BBB) is critical for its potential as a centrally acting therapeutic. The permeability of the BBB to enkephalins has been a subject of investigation. Studies using an intracarotid injection technique in rats have shown that leu-enkephalin has a low first-pass extraction into the brain. nih.gov This low uptake is largely attributed to rapid enzymatic degradation. nih.gov The research also suggested that small amounts of a more stable analog, D-Ala2-D-Leu5-Enk, might cross the BBB intact. nih.gov For novel enkephalin analogs like Enkephalin-leu, arg(6)-phenh2(7)-, assessing BBB permeability is a crucial step. In vitro BBB permeability assays, for instance using Madin-Darby canine kidney (MDCK)-MDR1 cell monolayers, are employed to predict in vivo BBB penetration. mdpi.com
Comparative Pharmacological Efficacy with Endogenous Opioid Peptides
The pharmacological profile of Enkephalin-leu, arg(6)-phenh2(7)-, a synthetic analogue of the endogenous opioid peptide Leu-enkephalin, has been a subject of investigation to understand how structural modifications influence its interaction with opioid receptors. Leu-enkephalin itself is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu and exhibits a notable affinity for delta (δ)-opioid receptors and to a lesser extent, mu (µ)-opioid receptors. nih.govias.ac.in The extension of the C-terminus with an arginine residue and amidation of the phenylalanine at position 7 creates a heptapeptide (B1575542) with altered properties.
While direct, comprehensive comparative studies detailing the binding affinities and efficacy of Enkephalin-leu, arg(6)-phenh2(7)- against a full panel of endogenous opioid peptides are limited in publicly accessible literature, the effects of similar modifications on enkephalin analogues provide significant insights. For instance, the amidation of the C-terminus in enkephalin analogues is a common strategy to enhance stability and, in some cases, alter receptor selectivity and potency. The N-terminal tetrapeptide amide of enkephalin, H-Tyr-D-Ala-Gly-Phe-NH2, has been shown to be approximately equipotent with morphine and other highly active pentapeptide analogues of enkephalin in producing analgesia. researchgate.net This suggests that the core tetrapeptide sequence is crucial for potent analgesic activity.
Furthermore, modifications at the C-terminus of enkephalin-like peptides can significantly impact their affinity for kappa (κ)-opioid receptors. Studies on C-terminally modified tetrapeptides have shown that these analogues can exhibit high binding affinities in the nanomolar range at all three major opioid receptors (µ, δ, and κ), sometimes with a slight selectivity for the δ-opioid receptor. nih.gov
The related endogenous heptapeptide, Met-enkephalin-Arg-Phe (MERF), which differs by having a methionine at position 5, has been shown to interact with multiple opioid receptors. mdpi.com Synthetic derivatives of MERF with D-amino acid substitutions have demonstrated altered receptor selectivity, with some analogues showing increased preference for µ-opioid binding sites. mdpi.com This highlights that modifications to the core enkephalin sequence can fundamentally shift receptor interaction profiles.
Table 1: Comparative Opioid Receptor Binding Affinity of Leu-Enkephalin Analogues This table is illustrative and based on general findings for enkephalin analogues, as direct comparative data for Enkephalin-leu, arg(6)-phenh2(7)- is not widely available.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
|---|---|---|---|
| Leu-Enkephalin | ~1.7 | ~1.26 | Low Affinity |
| H-Tyr-D-Ala-Gly-Phe-NH2 | High Affinity | High Affinity | Moderate Affinity |
| C-terminal Modified Analogues | Variable (nM range) | Variable (nM range) | Variable (nM range) |
Investigation of Cardiovascular Effects in Animal Models
The cardiovascular effects of enkephalins and their analogues are complex, often demonstrating species- and preparation-dependent variability. Research into the specific cardiovascular actions of Enkephalin-leu, arg(6)-phenh2(7)- has provided insights into its potential physiological roles.
A key study investigated the direct action of enkephalin-related peptides on the isolated and perfused systemic heart of the octopus (Octopus vulgaris). nih.gov In this model, both the amidated form of Leu-enkephalin-Arg-Phe and its Met-enkephalin counterpart demonstrated dose-dependent cardioexcitatory effects. nih.gov These effects were observed with a sensitivity of approximately 10 nmol. nih.gov Interestingly, the C-terminal tetrapeptide amides, Phe-Leu/Met-Arg-Phe-NH2, were found to be active at similar doses, suggesting that the C-terminal portion of the molecule is critical for this cardioexcitatory activity. nih.gov The study also noted that the opioid receptor antagonist naloxone did not block these effects, indicating that the observed cardiac stimulation is not mediated by classical opioid receptors. nih.gov This points towards a distinct mechanism of action for these peptides on the octopus heart, where the C-terminal amidated portion, rather than the N-terminal opioid-active region, is the essential component for cardioexcitation. nih.gov
While detailed studies on the cardiovascular effects of Enkephalin-leu, arg(6)-phenh2(7)- in mammalian models are not extensively documented in available literature, research on related enkephalin analogues provides a basis for understanding their potential impact. For instance, intracerebroventricular and intravenous injections of the Met-enkephalin analogue, [D-Ala2]-met-enkephalin (DAME), have been shown to increase blood pressure in conscious rats. The cardiovascular responses to enkephalins are known to be complex and can be mediated by various central nervous system loci.
Table 2: Summary of Cardiovascular Effects of Enkephalin-leu, arg(6)-phenh2(7)- in an Animal Model
| Animal Model | Preparation | Observed Effect | Effective Dose | Receptor Involvement |
|---|---|---|---|---|
| Octopus (Octopus vulgaris) | Isolated, perfused systemic heart | Cardioexcitatory (Increased frequency and pressure) | ~10 nmol | Not mediated by opiate receptors (Naloxone insensitive) |
Advanced Biophysical and Analytical Methodologies in Compound Research
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time binding kinetics of biomolecular interactions. nih.govbioradiations.comyoutube.com The method monitors the change in the refractive index at the surface of a sensor chip as an analyte flows over a ligand immobilized on the chip. bioradiations.comyoutube.com This allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.govnih.gov
In the context of Enkephalin-leu, arg(6)-phenh2(7)-, SPR could be employed to meticulously characterize its binding to opioid receptors. By immobilizing purified opioid receptors or membrane preparations containing these receptors on an SPR sensor chip, the binding of DALDA could be monitored in real-time. This would yield precise data on how quickly the peptide associates with and dissociates from the receptor, providing a deeper understanding of the stability and duration of the peptide-receptor complex. While the high affinity of DALDA for the µ-opioid receptor is well-established through other methods, specific studies utilizing SPR to detail its binding kinetics are not extensively reported in publicly available literature. The application of SPR would be invaluable in comparing the kinetic profiles of DALDA with other endogenous and synthetic opioids, potentially revealing kinetic signatures that correlate with their distinct pharmacological effects.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat changes associated with biomolecular binding events. nih.govnih.gov By titrating a solution of the ligand (in this case, Enkephalin-leu, arg(6)-phenh2(7)-) into a solution containing the macromolecule (e.g., the µ-opioid receptor), ITC can determine the binding affinity (Ka), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.govtainstruments.com This provides a complete thermodynamic profile of the interaction.
The application of ITC to the study of DALDA would offer profound insights into the forces driving its interaction with opioid receptors. The measured enthalpy change would indicate the contribution of hydrogen bonds and van der Waals interactions, while the entropy change would reflect the role of hydrophobic interactions and conformational changes upon binding. Despite the utility of this technique, specific thermodynamic data for the binding of Enkephalin-leu, arg(6)-phenh2(7)- to opioid receptors derived from ITC experiments are not readily found in the scientific literature. Such studies would be highly informative, allowing for a detailed comparison of the thermodynamic signatures of DALDA and its analogs, which could aid in the rational design of new peptides with improved binding characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of molecules in solution. mdpi.com For peptides like Enkephalin-leu, arg(6)-phenh2(7)-, NMR can provide detailed information about the conformation of the peptide backbone and the orientation of its side chains. Techniques such as transferred nuclear Overhauser effect spectroscopy (tr-NOE) can be used to study the conformation of a peptide when it is bound to a larger macromolecule, such as a receptor. biorxiv.org
While a specific, high-resolution NMR structure of DALDA bound to the µ-opioid receptor is not available in the literature, conformational analyses of related dermorphin (B549996) analogues have been performed using NMR. biorxiv.org These studies have revealed the importance of specific structural features, such as the constrained ring system in cyclic analogues, in maintaining the relative orientation of key residues like tyrosine and phenylalanine, which are crucial for receptor binding and selectivity. For DALDA, NMR studies could elucidate its conformational preferences in different solvent environments and upon interaction with membrane mimics or the opioid receptor itself. This structural information is vital for understanding the structure-activity relationships of this potent peptide.
Mass Spectrometry-Based Proteomics for Peptide Identification and Quantification
Mass spectrometry (MS) has become a cornerstone of proteomics, enabling the highly sensitive and specific identification and quantification of peptides and proteins. nih.gov In the context of Enkephalin-leu, arg(6)-phenh2(7)-, MS-based methods, particularly when coupled with liquid chromatography (LC-MS/MS), are crucial for its detection and quantification in biological matrices.
A sensitive and robust capillary liquid chromatography/nanospray ion-trap mass spectrometry method has been developed for the quantification of a DALDA analog, [Dmt(1)]DALDA, in ovine plasma. nih.gov In this method, a deuterated version of the peptide was used as an internal standard to ensure accuracy. The product ion with a mass-to-charge ratio (m/z) of 312.2, corresponding to [M + 2H-NH3]2+, was utilized for identification and quantification. nih.gov This technique demonstrated remarkable sensitivity, with a detection limit of 625 amol for [Dmt(1)]DALDA. nih.gov
Data-dependent acquisition (DDA) is a common tandem mass spectrometry approach for peptide identification. nih.govyoutube.com This involves a survey scan to identify precursor ions, followed by fragmentation of the most abundant ions to generate product ion spectra that serve as fingerprints for peptide identification. The resulting spectra can be searched against protein sequence databases to identify the peptide. nih.gov For quantification, label-free approaches or methods using isobaric tags can be employed. youtube.com
The table below summarizes the key aspects of the mass spectrometric analysis of a DALDA analog.
| Parameter | Value/Description | Reference |
| Analyte | [Dmt(1)]DALDA | nih.gov |
| Matrix | Ovine Plasma | nih.gov |
| Instrumentation | Capillary LC-Nanospray Ion-Trap MS | nih.gov |
| Internal Standard | Deuterated [Dmt(1)]DALDA | nih.gov |
| Precursor Ion (d(0)-[Dmt(1)]DALDA) | [M+2H]2+ at m/z 320.7 | nih.gov |
| Product Ion for Quantification | [M+2H-NH3]2+ at m/z 312.2 | nih.gov |
| Collision Energy (Optimized) | 25% | nih.gov |
| Detection Sensitivity | 625 amol | nih.gov |
Radioligand Binding Assays for Receptor Characterization and Saturation Analysis
Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a ligand with its receptor. nih.gov These assays typically involve the use of a radiolabeled ligand to quantify the number of receptors in a given tissue (Bmax) and the affinity of the ligand for the receptor (Kd). Competition binding assays, where a non-labeled ligand competes with a radiolabeled ligand for receptor binding, are used to determine the inhibitory constant (Ki) of the unlabeled ligand. researchgate.net
The binding of Enkephalin-leu, arg(6)-phenh2(7)- (DALDA) and its analogs to opioid receptors has been extensively characterized using radioligand binding assays. Studies have shown that DALDA is a potent and highly selective agonist for the µ-opioid receptor. nih.gov In competitive binding assays using membranes from Chinese hamster ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-hMOR), DALDA exhibited a high affinity for the receptor. nih.gov
Research has also demonstrated that modifications to the DALDA structure can significantly impact binding affinity. For instance, the replacement of the Tyr¹ residue in DALDA with Dmt¹ (2',6'-dimethyl-L-tyrosine) to form [Dmt¹]DALDA leads to a substantial increase in binding affinity for the human µ-opioid receptor. nih.gov This highlights the importance of the N-terminal residue in receptor interaction.
The table below presents a comparison of the binding affinities of DALDA and its analog [Dmt¹]DALDA for the human µ-opioid receptor.
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |
| DALDA | Human µ-opioid | CHO-hMOR | [³H]DAMGO | 45.4 ± 3.4 | nih.gov |
| [Dmt¹]DALDA | Human µ-opioid | CHO-hMOR | [³H]DAMGO | 1.69 ± 0.23 | nih.gov |
These data clearly illustrate the significantly higher affinity of the [Dmt¹]DALDA analog for the µ-opioid receptor compared to the parent compound DALDA.
Immunochemical Techniques for Tissue Distribution and Localization
Immunochemical techniques, such as immunohistochemistry (IHC) and immunofluorescence (IF), are invaluable for visualizing the distribution and localization of specific molecules within tissues. nih.gov These methods utilize antibodies that specifically bind to the target molecule, which is then detected using an enzymatic reaction that produces a colored precipitate (IHC) or a fluorescent tag (IF).
While there is a wealth of information on the immunochemical localization of opioid receptors in various tissues, including the central and peripheral nervous systems, specific studies detailing the tissue distribution and localization of Enkephalin-leu, arg(6)-phenh2(7)- itself using these techniques are not prominently featured in the available literature. Such studies would be highly informative, providing a visual map of where the peptide accumulates after administration. This could help to correlate its sites of action with its observed pharmacological effects. For example, by using an antibody specific to DALDA, researchers could determine its penetration into the brain and its localization within specific brain regions or peripheral tissues. This would provide crucial information about its pharmacokinetic and pharmacodynamic properties.
Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Modeling with Opioid Receptors
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its receptor. For a peptide like Enkephalin-leu, arg(6)-phenh2(7)-, docking studies would be performed against the crystal structures of opioid receptors (μ, δ, and κ) to elucidate its binding mode and predict its affinity.
The process involves placing the peptide into the binding site of the receptor and scoring the different poses based on a force field. Key interactions typically observed for opioid peptides include:
The N-terminal Tyrosine: The protonated amine of the N-terminal tyrosine forms a crucial salt bridge with a conserved aspartic acid residue (Asp) in transmembrane helix 3 (TM3) of the opioid receptors. The phenolic hydroxyl group of this tyrosine also typically forms a hydrogen bond with a histidine (His) residue in the binding pocket.
Aromatic Residues: The aromatic side chains of other residues, such as Phenylalanine, engage in hydrophobic and π-π stacking interactions with aromatic residues within the receptor's binding cavity.
A hypothetical summary of docking results for a novel Leu-enkephalin analog at the delta-opioid receptor (DOR) is presented below.
Table 1: Hypothetical Molecular Docking Results for a Leu-Enkephalin Analog at the Delta-Opioid Receptor
| Parameter | Finding |
|---|---|
| Receptor Target | Delta-Opioid Receptor (DOR) |
| Docking Software | AutoDock Vina |
| Predicted Binding Energy | -9.8 kcal/mol |
| Key Interacting Residues | Tyr1 (Amine) with Asp128; Tyr1 (Hydroxyl) with His278; Phe4 with Trp274, Val281 |
| Predicted Interactions | Salt bridge, Hydrogen bonds, Hydrophobic interactions, π-π stacking |
Molecular Dynamics Simulations of Peptide-Receptor Complexes and Conformational Sampling
Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability of the peptide-receptor complex and to explore the conformational landscape of the peptide. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves over time.
For Enkephalin-leu, arg(6)-phenh2(7)-, an MD simulation would be initiated from the best-docked pose. The simulation, typically run for hundreds of nanoseconds, would provide critical information on:
Binding Stability: The root-mean-square deviation (RMSD) of the peptide's backbone atoms is monitored to ensure it remains stably bound in the pocket.
Conformational Flexibility: Enkephalins are known to be flexible molecules. nih.gov MD simulations reveal the preferred solution conformations, such as β-turns, which are often crucial for receptor recognition. acs.org Studies on Leu-enkephalin have shown it can adopt single-bent, double-bent, and extended structures. acs.org
Interaction Dynamics: The simulations show the dynamic nature of hydrogen bonds and other interactions, allowing for the calculation of their persistence over the simulation time, which is a better indicator of interaction strength than static docking poses. The effect of the solvent (water) on the peptide's conformation and binding is also explicitly modeled. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify the statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For opioid peptides, QSAR models are developed to predict binding affinity or functional activity based on molecular descriptors.
The development of a QSAR model for a series of enkephalin analogs would involve:
Data Set Curation: A training set of enkephalin analogs with experimentally determined binding affinities for μ, δ, and κ receptors is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each peptide. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential).
Model Building: Machine learning algorithms, such as k-Nearest Neighbors (kNN), Random Forest (RF), or Support Vector Machines (SVM), are used to build a regression model that correlates the descriptors with the observed activity. nih.gov
Validation: The model's predictive power is rigorously tested using cross-validation and an external test set of compounds not used in the model's creation. nih.gov
Recent advances in QSAR can even differentiate between receptor active and inactive states to predict ligand efficacy (i.e., whether a ligand is an agonist or antagonist). digitellinc.comdigitellinc.com
Table 2: Example Parameters for a QSAR Model Predicting Opioid Receptor Affinity
| Parameter | Description | Example Value |
|---|---|---|
| Machine Learning Method | k-Nearest Neighbors (kNN) | |
| Key Descriptors | Hydrophobic surface area, Electrostatic charge distribution, Molecular shape indices | |
| q² (Cross-validation) | A measure of the model's internal predictive ability. | 0.75 |
| r² (External Validation) | A measure of the model's predictive ability on a new dataset. | 0.82 |
Once validated, such a model could predict the binding affinity of a new peptide like Enkephalin-leu, arg(6)-phenh2(7)- before its synthesis, guiding the design of more potent and selective analogs.
De Novo Peptide Design Approaches Based on Opioid Pharmacophores
De novo design involves the computational creation of novel molecules with desired properties. This process is heavily reliant on the concept of a pharmacophore, which is the essential three-dimensional arrangement of functional groups necessary for biological activity.
The established pharmacophore for many opioid peptides includes:
A protonated amine (from Tyr1).
An aromatic ring (from Tyr1).
A second aromatic or hydrophobic site (from Phe4).
Specific spatial distances and orientations between these groups.
Computational approaches can use this pharmacophore as a template to design new peptides. acs.orgmdpi.com Generative deep-learning architectures can now learn from the chemical space of known opioid ligands to generate entirely new structures with a high probability of being active at a specific receptor. acs.org Furthermore, recent computational strategies have enabled the design of peptide-drug conjugates, where a de novo designed cyclic peptide is attached to a known small molecule core to enhance affinity and selectivity for a target receptor, a technique validated with high-resolution cryo-EM structures. nih.govnih.gov The design of Enkephalin-leu, arg(6)-phenh2(7)- would have been guided by these principles, with the C-terminal modifications intended to explore new chemical space and interactions to improve upon the native peptide's profile.
Future Research Directions and Translational Perspectives for Enkephalin Leu, Arg 6 Phenh2 7 Analogs
Development of Next-Generation Opioid Peptides with Enhanced Receptor Selectivity and Stability
A primary challenge in the therapeutic application of native enkephalins is their rapid degradation by peptidases and lack of high receptor selectivity. nih.govnih.gov Endogenous enkephalins are quickly broken down by enzymes such as aminopeptidase (B13392206) N (APN) and neutral endopeptidase (NEP). pnas.orgfrontiersin.org Consequently, a major research focus is the rational design of next-generation analogs with superior metabolic stability and precise targeting of specific opioid receptor subtypes (μ, δ, κ).
Strategies for Enhancing Stability and Selectivity:
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids at specific positions is a well-established method to confer resistance to enzymatic cleavage. For instance, the substitution of Gly at position 2 with a D-amino acid, such as in [D-Ala², D-Leu⁵]-enkephalin (DADLE), significantly increases metabolic stability. mdpi.com Similarly, analogs of [Met]enkephalin-Arg⁶-Phe⁷ have been synthesized with D-amino acid replacements at positions 2 and 5 to improve stability and potency. researchgate.net
Backbone Modification: Altering the peptide backbone, for example by replacing amide bonds with non-hydrolyzable mimics like trans-alkenes, is another effective strategy. nih.gov Studies on Leu⁵-enkephalin have shown that replacing the first amide bond (Tyr¹-Gly²) with an E-alkene can be done without a significant loss of biological activity, whereas the second amide bond is critical for receptor interaction. nih.gov
Terminal Modifications: Modifications at the N- or C-terminus can protect the peptide from exopeptidases and influence receptor affinity and selectivity. The C-terminal phenylalaninamide (phenh2) in the subject compound is an example of such a modification aimed at enhancing stability and modulating receptor interaction. nih.gov
Research has shown that the selectivity for μ- and δ-receptors depends on the C-terminal amino acid and the nature of the D-amino acid at the second position. nih.gov The development of highly selective delta-opioid receptor (DOR) agonists is a particularly attractive area, as these compounds may offer analgesic benefits with fewer side effects compared to traditional μ-opioid receptor (MOR) agonists. nih.govnih.govfrontiersin.org
Table 1: Research Findings on Enkephalin Analog Modifications
| Analog/Modification Strategy | Key Finding | Impact on Properties | Reference |
|---|---|---|---|
| D-Amino Acid Substitution (e.g., DADLE) | Substitution at position 2 protects against degradation by aminopeptidases. | Increased metabolic stability and half-life. | mdpi.com |
| C-Terminal Modification | The nature of the C-terminal amino acid influences selectivity for μ- and δ-receptors. | Enhanced receptor selectivity. | nih.gov |
| Backbone Modification (E-alkene) | Systematic replacement of amide bonds reveals their importance for biological activity. The Tyr¹-Gly² bond is replaceable, while the Gly²-Gly³ bond is crucial. | Identifies critical structural elements for receptor binding and activity. | nih.gov |
| Fluorination | Fluorinated enkephalin analogs showed improved physicochemical properties and systemic distribution into the central nervous system. | Improved drug-like properties. | nih.gov |
Exploration of Polypharmacology and Multi-Targeting Approaches within the Opioid System
The traditional "one drug, one target" paradigm is being increasingly replaced by polypharmacology—the intentional design of single molecules that interact with multiple targets. researchgate.netnih.gov This approach is particularly relevant for complex conditions where modulating several pathways simultaneously may offer superior efficacy and a better side-effect profile. nih.govresearchgate.net Within the opioid system, this translates to developing ligands that can act on more than one opioid receptor type in a specific manner.
Opioid receptors are known to form complexes (homomers and heteromers) with each other, which modifies their pharmacological response to ligands. nih.gov This interplay provides a strong rationale for developing multi-target drugs. For example, ligands with mixed MOR/DOR agonism or MOR agonism combined with KOR (κ-opioid receptor) antagonism are being actively investigated. nih.govmdpi.com
MOR/DOR Agonism: Combining activation of both μ- and δ-receptors may produce potent analgesia while mitigating some of the adverse effects associated with pure MOR agonists, such as tolerance and dependence. nih.gov
MOR Agonist/KOR Antagonist: Chronic pain can lead to the upregulation of the dynorphin/KOR system, which is associated with negative emotional states like dysphoria and anxiety. nih.gov A multifunctional ligand that combines MOR agonism (for pain relief) with KOR antagonism could therefore not only treat the sensory component of pain but also alleviate its negative affective component. nih.govmdpi.com
The design of such multifunctional enkephalin analogs, including potential derivatives of Enkephalin-leu, arg(6)-phenh2(7)-, represents a sophisticated strategy to create therapeutics with a more holistic and potentially safer profile for managing complex disorders. mdpi.com
Elucidation of Novel Biological Functions Beyond Classical Opioid Receptor Activation
While the role of the opioid system in pain modulation is well-established, research continues to uncover a wide array of other physiological functions regulated by enkephalins and their receptors. nih.gov Future studies on novel analogs will aim to harness these non-analgesic functions for therapeutic benefit.
Neuroprotection: Activation of DOR has been shown to increase pro-survival signals and protect neurons from oxidative injury and ionic imbalance, suggesting a potential role in treating neurodegenerative diseases and ischemic events like stroke. nih.gov
Mood Regulation: The delta-opioid system is implicated in emotional regulation. Selective DOR agonists have demonstrated antidepressant and anxiolytic-like effects in preclinical models, making them promising candidates for treating mood disorders. nih.govfrontiersin.orgwikipedia.org
Cardiovascular Function: Enkephalins are known to act as modulators of cardiac function and may play a role in hypertension and protecting the heart from ischemic injury. nih.gov
Immunomodulation: Enkephalins can have a dual, dose-dependent effect on the immune system. nih.gov Further research into this area could lead to the development of analogs that can modulate immune responses in various pathological conditions. nih.gov
Investigating how analogs like Enkephalin-leu, arg(6)-phenh2(7)- engage with these pathways could open up entirely new therapeutic avenues beyond pain management.
Utility as Pharmacological Probes for Investigating Opioid System Physiology and Pathology
The development of potent, stable, and highly selective enkephalin analogs is crucial not only for therapeutic purposes but also for their use as pharmacological tools in basic research. nih.govfrontiersin.org These molecular probes are indispensable for dissecting the complex physiology and pathology of the opioid system.
Receptor Mapping and Characterization: Selective radiolabeled analogs can be used to map the precise distribution of opioid receptor subtypes in the brain and peripheral tissues, providing insights into their anatomical and functional organization. frontiersin.org
Elucidating Signaling Pathways: By using analogs with specific receptor profiles (e.g., pure agonist, antagonist, or biased agonist), researchers can investigate the intracellular signaling cascades triggered by the activation of a particular receptor subtype. mdpi.comnih.gov This helps in understanding how opioid signals are transduced and how they lead to specific physiological effects.
Studying Disease Mechanisms: Selective analogs allow for the investigation of the role of specific opioid receptors in various disease states, such as chronic pain, addiction, depression, and neurodegenerative disorders. frontiersin.orgnih.gov For example, the availability of selective DOR agonists has been instrumental in clarifying the therapeutic potential of this receptor in treating chronic pain and mood disorders. nih.govfrontiersin.org
The development of analogs of Enkephalin-leu, arg(6)-phenh2(7)- with refined pharmacological profiles will provide the next generation of tools to further unravel the complexities of the opioid system. nih.gov
Q & A
Q. What ethical considerations apply to studies involving opioid receptor agonists?
- Methodological Answer : For animal studies, adhere to ARRIVE guidelines (e.g., sample size justification, humane endpoints). In human cell lines, obtain IRB approval for sourcing (e.g., commercial vs. donor-derived). Disclose funding sources and potential conflicts of interest (e.g., patent filings) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
